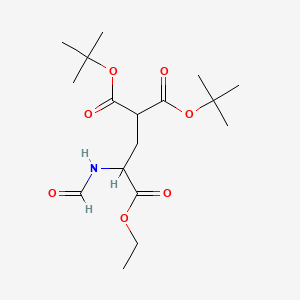

1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H29NO7 and its molecular weight is 359.419. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₂₅N₁O₇

- Molecular Weight : 299.36 g/mol

- CAS Number : 849935-83-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that are indicative of:

- Antioxidant Activity : The presence of tert-butyl groups contributes to its stability and ability to scavenge free radicals.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity Data

Case Study 1: Antioxidant Effects

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. The antioxidant capacity was measured using the DPPH assay, showing an IC50 value indicating strong scavenging ability against free radicals.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation induced by lipopolysaccharides (LPS), the administration of the compound led to a marked reduction in inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2). Histological analysis revealed decreased edema and infiltration of inflammatory cells in treated animals compared to controls.

Case Study 3: Enzyme Interaction

Research investigating the inhibitory effects on COX enzymes revealed that the compound effectively reduced prostaglandin synthesis in vitro. This suggests potential applications in managing pain and inflammation-related conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate serves as an important building block in organic synthesis. Its structure allows for:

- Formation of Complex Molecules: The tricarboxylate moiety can undergo various reactions such as esterification and amidation, leading to the synthesis of more complex organic compounds.

- Synthesis of Pharmaceuticals: The compound can be utilized in the synthesis of pharmaceutical intermediates, particularly those requiring carboxylic acid derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives have shown potential therapeutic effects:

- Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties: Some derivatives have been explored for their anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases.

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science:

- Polymer Chemistry: It can be used as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.

- Coatings and Adhesives: Its chemical structure allows it to be incorporated into coatings and adhesives that require durability and resistance to environmental degradation.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds through a multi-step reaction involving esterification and cyclization. The resulting compounds showed promising activity against cancer cell lines.

Case Study 2: Development of Antioxidant Materials

Another research project focused on developing polymeric materials infused with this compound to enhance their antioxidant properties. The study reported a significant increase in the lifespan of the materials when exposed to oxidative conditions compared to traditional polymers.

Comparative Data Table

| Application Area | Specific Use | Outcomes/Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates multi-step synthetic routes |

| Medicinal Chemistry | Antioxidant and anti-inflammatory agents | Potential therapeutic applications |

| Materials Science | Monomer/additive in polymers | Enhanced thermal stability |

Eigenschaften

IUPAC Name |

1-O,1-O-ditert-butyl 3-O-ethyl 3-formamidopropane-1,1,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO7/c1-8-23-15(22)12(18-10-19)9-11(13(20)24-16(2,3)4)14(21)25-17(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHAYIBPFYQHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676275 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75117-30-5 |

Source

|

| Record name | 1,1-Bis(1,1-dimethylethyl) 3-ethyl 3-(formylamino)-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75117-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.